molecular formula C44H90O11 B14698329 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane CAS No. 22732-78-1

13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane

Cat. No.: B14698329
CAS No.: 22732-78-1
M. Wt: 795.2 g/mol
InChI Key: QYHWMRIOFKJZNR-UHFFFAOYSA-N
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Description

13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane: is a complex organic compound characterized by its long chain of carbon atoms and multiple ether linkages This compound is notable for its unique structure, which includes eleven ether groups interspersed along a fifty-five carbon atom backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane typically involves multiple steps, starting with the preparation of shorter ether-containing segments. These segments are then linked together through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane can undergo various chemical reactions, including:

    Oxidation: The ether linkages can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.

Scientific Research Applications

13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain ethers and their interactions with other molecules.

    Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and permeability.

    Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to encapsulate other molecules.

    Industry: It is investigated for use in the production of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane exerts its effects is largely dependent on its interaction with other molecules. The multiple ether linkages allow it to form hydrogen bonds and other non-covalent interactions, which can influence the behavior of biological membranes and other systems. The compound’s long carbon chain also contributes to its hydrophobic properties, making it useful in applications where water solubility is a concern.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in that it contains multiple ether linkages, but differs in its shorter chain length and higher water solubility.

    Polypropylene glycol (PPG): Also contains ether linkages but has a different backbone structure, leading to different physical and chemical properties.

    Crown ethers: These compounds have cyclic ether structures and are known for their ability to complex with metal ions, unlike the linear structure of 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane.

Uniqueness

What sets this compound apart is its exceptionally long carbon chain and the specific arrangement of ether linkages. This unique structure imparts distinct physical and chemical properties, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

22732-78-1

Molecular Formula

C44H90O11

Molecular Weight

795.2 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane

InChI

InChI=1S/C44H90O11/c1-3-5-7-9-11-13-15-17-19-21-23-45-25-27-47-29-31-49-33-35-51-37-39-53-41-43-55-44-42-54-40-38-52-36-34-50-32-30-48-28-26-46-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

QYHWMRIOFKJZNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCC

Origin of Product

United States

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